Linrodostat mesylate

Description

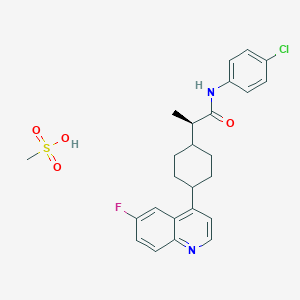

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2221034-29-1 |

|---|---|

Molecular Formula |

C25H28ClFN2O4S |

Molecular Weight |

507.0 g/mol |

IUPAC Name |

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide;methanesulfonic acid |

InChI |

InChI=1S/C24H24ClFN2O.CH4O3S/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23;1-5(2,3)4/h6-17H,2-5H2,1H3,(H,28,29);1H3,(H,2,3,4)/t15-,16?,17?;/m1./s1 |

InChI Key |

LZNFBNWGSDOVIO-WNDXPBGESA-N |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O |

Canonical SMILES |

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Linrodostat mesylate; BMS-986205; BMS 986205; BMS986205; ONO-7701; ONO 7701; ONO7701; F-001287; F001287; F001287; Linrodostat |

Origin of Product |

United States |

Foundational & Exploratory

Linrodostat Mesylate: A Technical Guide to its Inhibition of Kynurenine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linrodostat mesylate (BMS-986205) is a potent and selective oral inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 in the tumor microenvironment leads to the production of kynurenine, an immunosuppressive metabolite that facilitates tumor immune evasion. This compound effectively reduces kynurenine production, thereby restoring anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Kynurenine Pathway and IDO1

The catabolism of the essential amino acid tryptophan is predominantly mediated through the kynurenine pathway. The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the heme-containing enzyme indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO). N-formylkynurenine is subsequently converted to kynurenine.

In the context of oncology, the overexpression of IDO1 by tumor cells or antigen-presenting cells within the tumor microenvironment is a significant mechanism of immune escape.[1] The resulting accumulation of kynurenine and depletion of tryptophan suppresses the proliferation and function of effector T cells while promoting the activity of regulatory T cells (Tregs), leading to an immunosuppressive milieu that allows tumor growth.[2]

Mechanism of Action of this compound

This compound is a highly selective inhibitor of the IDO1 enzyme.[1] Its mechanism of action is unique in that it binds to the heme-free apo-form of IDO1.[2] By occupying the heme cofactor-binding site, this compound prevents the binding of the heme cofactor, which is essential for the catalytic activity of the enzyme. This non-competitive inhibition effectively blocks the conversion of tryptophan to N-formylkynurenine and, consequently, reduces the production of kynurenine.[1] Notably, this compound exhibits high selectivity for IDO1 and does not inhibit other tryptophan-catabolizing enzymes such as IDO2 or TDO.[1]

Signaling Pathway of IDO1-Mediated Immunosuppression and its Inhibition by this compound

References

Preclinical Discovery and Development of Linrodostat Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linrodostat mesylate (formerly BMS-986205) is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key immune-regulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and effector function of T-cells, allowing tumors to evade immune surveillance.[1] Linrodostat, by inhibiting IDO1, aims to reverse this immunosuppressive mechanism and restore anti-tumor immunity.[1] This technical guide provides an in-depth overview of the preclinical discovery and development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important biological pathways and workflows.

Mechanism of Action

Linrodostat is an irreversible inhibitor of IDO1.[2][3] Unlike many other IDO1 inhibitors that target the heme-bound holoenzyme, Linrodostat uniquely binds to the heme-free apo-form of the enzyme.[1] This binding prevents the re-binding of the heme cofactor, thereby locking the enzyme in an inactive state.[1] This distinct mechanism of action contributes to its high potency and selectivity.

Data Presentation

In Vitro Potency and Selectivity

Linrodostat demonstrates potent and selective inhibition of IDO1 across various cell-based assays. The following table summarizes its half-maximal inhibitory concentration (IC50) values.

| Assay Type | Cell Line | Species | Target | IC50 (nM) |

| Kynurenine Production | Cell-free | - | IDO1 | 1.7[2][3] |

| Kynurenine Production | HEK293 (overexpressing hIDO1) | Human | IDO1 | 1.1[2][3] |

| Kynurenine Production | HeLa (IFNγ-stimulated) | Human | IDO1 | 1.7[3] |

| Kynurenine Production | SKOV3 | Human | IDO1 | 3.4[4] |

| Selectivity | HEK293 (overexpressing TDO) | Human | TDO2 | >2000[2][3] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of Linrodostat has been evaluated in several preclinical species, demonstrating its potential for oral administration.

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) | Clearance (mL/min/kg) | Vss (L/kg) | t1/2 (h) |

| Rat | 2 | PO | - | - | - | 4[4] | 27[4] | 3.8[4] | 3.9[4] |

| Dog | 1.5 | PO | - | - | - | 39[4] | 25[4] | 5.7[4] | 4.7[4] |

| Cynomolgus Monkey | 1.2 | PO | - | - | - | 10[4] | 19[4] | 4.1[4] | 6.6[4] |

Experimental Protocols

IDO1-Mediated Kynurenine Production Assay (IFNγ-Stimulated HeLa Cells)

This assay quantifies the ability of a test compound to inhibit IDO1 activity by measuring the production of kynurenine in interferon-gamma (IFNγ)-stimulated HeLa cells.

Materials:

-

HeLa cells

-

DMEM with 10% FBS

-

Human IFNγ

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HeLa cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

-

The following day, treat the cells with human IFNγ (100 U/mL) to induce IDO1 expression and the test compound at various concentrations.

-

Add L-Tryptophan to a final concentration of 100 µM.

-

Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

-

After incubation, transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 30% (w/v) TCA to each well to precipitate proteins.

-

Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate at 14,000 x g for 5 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's reagent to each well and incubate in the dark at room temperature for 10 minutes.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the concentration of kynurenine from a standard curve and determine the IC50 of the test compound.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the ability of a compound to restore T-cell proliferation in an immunosuppressive environment created by IDO1-expressing cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

-

CD14+ monocytes

-

CD3+ T-cells

-

GM-CSF and IL-4 for dendritic cell (DC) differentiation

-

RPMI-1640 with 10% FBS

-

Test compound

-

[3H]-thymidine or other proliferation marker (e.g., CFSE)

-

96-well U-bottom plates

-

Scintillation counter or flow cytometer

Procedure:

-

Generation of monocyte-derived DCs (mo-DCs): Isolate CD14+ monocytes from PBMCs of one donor and culture them with GM-CSF and IL-4 for 5-7 days to differentiate them into immature mo-DCs.

-

Responder T-cell isolation: Isolate CD3+ T-cells from the PBMCs of a second, unrelated donor.

-

Co-culture: In a 96-well U-bottom plate, co-culture the mo-DCs (stimulator cells) with the allogeneic CD3+ T-cells (responder cells) at a ratio of 1:10 (e.g., 1 x 10^4 mo-DCs and 1 x 10^5 T-cells).

-

Add the test compound at various concentrations to the co-culture.

-

Incubate the plate for 5-7 days at 37°C in a CO2 incubator.[5]

-

Proliferation measurement:

-

[3H]-thymidine incorporation: Add [3H]-thymidine to each well 18-24 hours before harvesting. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

CFSE dilution: If T-cells were pre-labeled with CFSE, analyze the dilution of the dye in the T-cell population by flow cytometry as a measure of proliferation.

-

-

Analyze the data to determine the effect of the compound on T-cell proliferation.

Mandatory Visualization

Caption: IDO1 Signaling Pathway and Mechanism of Linrodostat Action.

Caption: Experimental Workflow for the Kynurenine Production Assay.

Caption: Experimental Workflow for the Mixed Lymphocyte Reaction (MLR) Assay.

In Vivo Efficacy

The in vivo anti-tumor activity of Linrodostat has been evaluated in a human ovarian carcinoma SKOV3 xenograft model.[6][7] In this model, SKOV3 cells, which can be induced to express IDO1, are implanted into immunocompromised mice.[6] Treatment with Linrodostat in these models leads to a dose-dependent reduction in tumoral and systemic kynurenine levels, demonstrating target engagement in vivo. While specific tumor growth inhibition data for Linrodostat in the SKOV3 model is not detailed in the provided search results, the significant reduction in the immunosuppressive metabolite kynurenine is a strong indicator of its potential anti-tumor efficacy by reversing immune suppression.

Preclinical Toxicology

Comprehensive preclinical toxicology studies are essential to establish the safety profile of a new drug candidate before it enters human clinical trials. These studies are conducted in compliance with Good Laboratory Practices (GLP) and typically involve both rodent and non-rodent species.[8][9] The primary objectives are to identify potential target organs for toxicity, determine a safe starting dose for clinical studies, and establish parameters for clinical monitoring.[10] For novel cancer therapeutics, rodent-only toxicology studies are sometimes used for initial safety assessments.[11] While specific preclinical toxicology findings for Linrodostat were not detailed in the provided search results, its progression to Phase III clinical trials indicates a manageable safety profile was established during these crucial preclinical evaluations.[12][13]

Synthesis of Linrodostat

The chemical name for Linrodostat is (2R)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]propanamide.[4][14] The synthesis of Linrodostat is a multi-step process that involves the construction of the quinoline and cyclohexane core structures followed by the stereospecific introduction of the propanamide side chain. The final step typically involves the formation of the mesylate salt to improve its pharmaceutical properties. While detailed, step-by-step synthetic procedures are proprietary, the general approach involves standard organic chemistry transformations.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 6. SK-OV-3 Xenograft Model | Xenograft Services [xenograft.net]

- 7. researchgate.net [researchgate.net]

- 8. hoeford.com [hoeford.com]

- 9. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. Linrodostat - Bristol-Myers Squibb - AdisInsight [adisinsight.springer.com]

- 13. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor this compound Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (2R)-N-(4-Chlorophenyl)-2-(cis-4-(6-fluoro-4-quinolinyl)cyclohexyl)propanamide | C24H24ClFN2O | CID 121328278 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biochemical Characterization of Linrodostat Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linrodostat mesylate (BMS-986205) is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses.[1][2][3] Tumors can exploit the IDO1 pathway to create an immunosuppressive microenvironment, thereby evading immune surveillance.[1][2] this compound, an orally bioavailable small molecule, counteracts this mechanism by inhibiting the production of the immunosuppressive metabolite kynurenine.[1][2][4] This guide provides a comprehensive overview of the biochemical characterization of this compound, including its mechanism of action, quantitative potency, and effects on cellular signaling pathways. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings.

Mechanism of Action

This compound is an irreversible inhibitor of IDO1.[5][6] It exerts its inhibitory effect by binding to the heme cofactor-binding site of the apoenzyme, preventing the subsequent activation of the IDO1 pathway.[1][2][7][8] This blockade of IDO1 activity leads to a reduction in the catabolism of tryptophan to kynurenine, a crucial step in tumor-mediated immunosuppression.[1][2][7] By decreasing kynurenine levels, this compound helps to restore T-cell proliferation and function within the tumor microenvironment.[1][2]

Quantitative Data Summary

The potency and selectivity of this compound have been determined through a series of in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay System | Cell Line/Enzyme | Parameter | Value |

| Cell-Based IDO1 Inhibition | HEK293 cells expressing human IDO1 | IC50 | 1.1 nM[5][6] |

| Cell-Based IDO1 Inhibition | Human HeLa cells | IC50 | 1.7 nM[6] |

| Cell-Based IDO1 Inhibition | Murine M109 cells | IC50 | 5 nM |

| Cell-Free IDO1 Enzymatic Assay | Recombinant Human IDO1 | IC50 | 1.7 nM[6] |

| Human Whole Blood Assay | - | IC50 | 2 - 42 nM |

Table 2: Selectivity Profile of this compound

| Target Enzyme | Cell Line | Parameter | Value |

| Tryptophan 2,3-dioxygenase (TDO) | HEK293 cells expressing human TDO | IC50 | >2000 nM[6] |

| Murine Indoleamine 2,3-dioxygenase 2 (IDO2) | HEK293 cells expressing murine Ido2 | Activity | No activity detected[1] |

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway

The following diagram illustrates the IDO1 signaling pathway and the point of intervention by this compound.

Experimental Workflow: IDO1 Cellular Inhibition Assay

This diagram outlines the general workflow for assessing the inhibitory activity of this compound in a cell-based assay.

Logical Relationship: From Biochemical Activity to Cellular Effect

The following diagram illustrates the logical progression from the biochemical inhibition of IDO1 by this compound to the restoration of T-cell function.

Experimental Protocols

IDO1 Enzymatic Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of this compound on recombinant human IDO1 enzyme.

-

Reagents and Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

This compound (test compound)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid

-

96-well microplate

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add recombinant human IDO1 enzyme to the reaction mixture.

-

Add serial dilutions of this compound or vehicle control to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding L-Tryptophan to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add p-DMAB reagent.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular IDO1 Inhibition Assay (HeLa or HEK293-hIDO1 cells)

This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context.

-

Reagents and Materials:

-

HeLa cells or HEK293 cells stably expressing human IDO1

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

-

Human interferon-gamma (IFNγ) (for HeLa cells)

-

This compound

-

TCA

-

p-DMAB in acetic acid

-

96-well cell culture plates

-

-

Procedure:

-

Seed HeLa or HEK293-hIDO1 cells into 96-well plates and allow them to adhere overnight.

-

For HeLa cells, induce IDO1 expression by treating with IFNγ (e.g., 100 ng/mL) for 24 hours. HEK293-hIDO1 cells do not require IFNγ stimulation.

-

Add serial dilutions of this compound or vehicle control to the cells.

-

Incubate the plates for 24 to 48 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant and incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.

-

Add p-DMAB reagent to the treated supernatant.

-

Measure the absorbance at 480 nm.

-

Determine the IC50 value by plotting the percentage of kynurenine production relative to the vehicle-treated control against the concentration of this compound.

-

Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation.

-

Reagents and Materials:

-

Human peripheral blood mononuclear cells (PBMCs) from at least two different healthy donors

-

Monocyte isolation kit

-

GM-CSF and IL-4 for dendritic cell (DC) differentiation

-

LPS or other stimuli for DC maturation

-

CD4+ or CD8+ T-cell isolation kit

-

Cell proliferation dye (e.g., CFSE) or ³H-thymidine

-

This compound

-

96-well U-bottom cell culture plates

-

-

Procedure:

-

Isolate monocytes from the PBMCs of one donor and differentiate them into immature DCs using GM-CSF and IL-4 over 5-6 days.

-

Mature the DCs by adding a stimulus like LPS for the final 24 hours.

-

Isolate T-cells (responder cells) from the PBMCs of a second, allogeneic donor.

-

Label the T-cells with a proliferation dye like CFSE, if using a flow cytometry-based readout.

-

Co-culture the mature, allogeneic DCs (stimulator cells) with the T-cells in a 96-well plate at an appropriate ratio (e.g., 1:10 DC:T-cell).

-

Add serial dilutions of this compound or vehicle control to the co-culture.

-

Incubate the plate for 4-5 days.

-

Assess T-cell proliferation:

-

Flow Cytometry: Analyze the dilution of the CFSE dye in the T-cell population.

-

³H-thymidine incorporation: Add ³H-thymidine for the final 18-24 hours of culture and measure its incorporation using a scintillation counter.

-

-

Quantify the increase in T-cell proliferation in the presence of this compound compared to the vehicle control.

-

Pharmacokinetics

Preclinical studies have demonstrated that this compound has high oral bioavailability and low to moderate systemic clearance.[1] These favorable pharmacokinetic properties support its clinical development as an oral therapeutic agent.[1]

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of IDO1. Its mechanism of action, involving the irreversible inhibition of the IDO1 enzyme and subsequent reduction of kynurenine production, leads to the restoration of T-cell mediated anti-tumor immunity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of immuno-oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and other IDO1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Linrodostat - Wikipedia [en.wikipedia.org]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Expression, purification, and kinetic characterization of the human strep-IDO1 - Saimi - Translational Cancer Research [tcr.amegroups.org]

- 6. apexbt.com [apexbt.com]

- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

Linrodostat Mesylate's Impact on Tryptophan Metabolism in Oncology: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint that facilitates tumor immune evasion by catabolizing the essential amino acid tryptophan.[1][2] This process leads to localized tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine, which collectively impair effector T-cell function and promote a tolerogenic tumor microenvironment.[3][4] Linrodostat mesylate (BMS-986205) is a potent, selective, and orally available inhibitor of the IDO1 enzyme.[5][6] It was developed to counteract this immunosuppressive mechanism and restore anti-tumor immunity, particularly in combination with other immunotherapies.[5] This document provides a detailed technical overview of linrodostat's mechanism of action, its quantitative effects on the tryptophan-kynurenine pathway, and the experimental protocols used for its evaluation.

The Tryptophan-Kynurenine Pathway in Cancer

In the tumor microenvironment, the expression of IDO1 is often upregulated, frequently in response to inflammatory cytokines like interferon-gamma (IFN-γ).[2][7] IDO1 catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway, converting it to N-formylkynurenine, which is then rapidly hydrolyzed to kynurenine.[3]

This enzymatic activity has two major immunosuppressive consequences:

-

Tryptophan Depletion: The local scarcity of tryptophan activates the GCN2 stress-response kinase in effector T-cells, leading to their anergy and inhibiting proliferation.[8][9]

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules, binding to the aryl hydrocarbon receptor (AhR) on various immune cells.[8][9] This signaling promotes the differentiation of naïve T-cells into regulatory T-cells (Tregs) and suppresses the function of effector T-cells and Natural Killer (NK) cells.[1][8]

By hijacking this pathway, tumors create a shield against the host's immune system, which can limit the efficacy of treatments like immune checkpoint inhibitors.[7]

This compound: Mechanism of Action

Linrodostat is a selective inhibitor that specifically targets the IDO1 enzyme.[6][7] Unlike some other inhibitors that target the active holo-enzyme (heme-bound), linrodostat has a unique mechanism of targeting and binding to the apo-IDO1 enzyme (the enzyme without its heme cofactor).[8][10] It occupies the heme cofactor-binding site, which irreversibly prevents the heme from rebinding and activating the enzyme.[5][7][10] This blockade halts the conversion of tryptophan to N-formylkynurenine, thereby preventing both tryptophan depletion and kynurenine production mediated by IDO1.[5]

References

- 1. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. abcam.com [abcam.com]

- 7. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Upregulation of IFN-γ Receptor Expression by Proinflammatory Cytokines Influences IDO Activation in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Immunomodulatory Landscape of Linrodostat Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linrodostat mesylate (BMS-986205) is a potent and selective oral inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan catabolism pathway.[1] Overexpression of IDO1 in the tumor microenvironment leads to immunosuppression through the depletion of tryptophan and the accumulation of its metabolite, kynurenine.[2] This guide provides a comprehensive technical overview of the immunomodulatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

Core Mechanism of Action: IDO1 Inhibition

This compound exerts its immunomodulatory effects by selectively targeting and inhibiting the IDO1 enzyme.[3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[2] By binding to the heme cofactor site of IDO1, this compound prevents the enzymatic conversion of tryptophan to N-formylkynurenine, the precursor to kynurenine.[2][4]

The consequences of IDO1 inhibition by this compound are twofold:

-

Restoration of Tryptophan Levels: Tryptophan is crucial for T-cell proliferation and function. By preventing its degradation, this compound ensures sufficient tryptophan levels in the tumor microenvironment to support robust anti-tumor T-cell responses.

-

Reduction of Kynurenine Production: Kynurenine and its downstream metabolites are immunosuppressive. They promote the differentiation and activity of regulatory T cells (Tregs) and induce apoptosis in effector T cells.[4] By blocking kynurenine production, this compound alleviates this immunosuppressive shield, allowing for enhanced immune-mediated tumor cell killing.[2]

Signaling Pathway: The Kynurenine Pathway and Linrodostat's Intervention

References

- 1. Frontiers | Testing Cancer Immunotherapy in a Human Immune System Mouse Model: Correlating Treatment Responses to Human Chimerism, Therapeutic Variables and Immune Cell Phenotypes [frontiersin.org]

- 2. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]

Linrodostat Mesylate: A Deep Dive into its Modulation of the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key mechanism of immune evasion employed by tumors is the upregulation of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. IDO1 is a critical metabolic enzyme that suppresses immune responses by depleting tryptophan and producing immunosuppressive kynurenine metabolites. Linrodostat mesylate (BMS-986205) is a potent and selective, orally available inhibitor of IDO1 that has been investigated for its potential to reverse this immunosuppressive state and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its impact on the TME, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development in this area.

Introduction: The IDO1 Pathway and Immune Evasion in Cancer

Tumors can create an immunosuppressive microenvironment to evade destruction by the host's immune system.[1] One of the key metabolic pathways exploited by cancer cells is the kynurenine pathway, which is initiated by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is the rate-limiting enzyme that catabolizes the essential amino acid tryptophan into N-formylkynurenine, which is then rapidly converted to kynurenine.[3]

The consequences of IDO1 activation in the TME are twofold:

-

Tryptophan Depletion: The depletion of tryptophan in the local microenvironment inhibits the proliferation and function of effector T-cells, which are crucial for killing cancer cells.[4]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses the immune response by promoting the differentiation and activation of regulatory T-cells (Tregs) and inhibiting the activity of natural killer (NK) cells and effector T-cells.[2][4]

High IDO1 expression has been observed in a variety of cancers and is often associated with a poor prognosis.[3] Therefore, inhibiting the IDO1 pathway has emerged as a promising strategy to restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[5]

This compound: A Potent and Selective IDO1 Inhibitor

This compound is a small molecule inhibitor designed to be a potent and selective antagonist of the IDO1 enzyme.[1] It acts by occupying the heme cofactor-binding site of IDO1, thereby preventing its activation and subsequent metabolism of tryptophan.[1][3] Preclinical studies have demonstrated that linrodostat is highly selective for IDO1 with no significant activity against other related enzymes like tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase 2 (IDO2).[3]

Impact of this compound on the Tumor Microenvironment

By inhibiting IDO1, this compound aims to reverse the immunosuppressive effects of the kynurenine pathway within the TME. The primary impacts are:

-

Restoration of T-cell Function: By preventing tryptophan depletion and kynurenine accumulation, linrodostat restores the proliferative capacity and effector function of tumor-infiltrating T-cells.[1][4]

-

Reduction of Regulatory T-cells: The inhibition of kynurenine production is expected to reduce the population and suppressive activity of Tregs within the tumor.[2]

-

Synergy with other Immunotherapies: Preclinical models have suggested that combining IDO1 inhibition with other immunotherapies, such as anti-PD-1 or anti-CTLA-4 antibodies, can lead to synergistic anti-tumor effects.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Potency of this compound

| Assay System | Cell Line | Parameter | Value | Reference |

| IDO1 Enzyme Inhibition | - | IC50 | 1.7 nM | [6] |

| Kynurenine Production Inhibition | IDO1-overexpressing HEK293 cells | IC50 | 1.1 nM | [1][7] |

| Kynurenine Production Inhibition | IFNγ-stimulated HeLa cells | IC50 | 1.7 nM | [1] |

| T-cell Proliferation Restoration | Mixed Lymphocyte Reaction | IC50 | 15 nM | [6] |

Table 2: Overview of a Phase 1/2 Clinical Trial of this compound in Combination with Nivolumab (NCT02658890)

| Parameter | Details | Reference |

| Study Design | Phase 1/2, open-label, dose-escalation and expansion study | [3][8] |

| Patient Population | Advanced solid tumors or hematologic malignancies | [3][8] |

| Interventions | Linrodostat (25-400 mg QD) + Nivolumab (240 mg Q2W or 480 mg Q4W) | [3][8] |

| Total Enrollment | Part 1: 55, Part 2: 494, Part 3: 41 | [3][8] |

| Maximum Tolerated Dose | 200 mg | [3][8] |

| Grade 3/4 Adverse Events | 50.1% to 63.4% | [3][8] |

| Pharmacodynamic Effect | Decreased kynurenine levels in serum and tumor samples | [3] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro IDO1 Inhibition and Kynurenine Measurement

-

Objective: To determine the potency of this compound in inhibiting IDO1 enzymatic activity and reducing kynurenine production in cell-based assays.

-

Cell Lines:

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

For HeLa cells, IDO1 expression is induced by treating with IFNγ for a specified period (e.g., 24-48 hours).

-

Cells are then treated with a serial dilution of this compound or vehicle control.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of kynurenine in the supernatant is measured. A common method involves a colorimetric assay where kynurenine is derivatized with p-dimethylaminobenzaldehyde to produce a colored product that can be quantified by measuring absorbance at a specific wavelength (e.g., 480 nm). Alternatively, LC-MS/MS can be used for more precise quantification.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kynurenine inhibition against the log concentration of this compound.

-

Mixed Lymphocyte Reaction (MLR)

-

Objective: To assess the ability of this compound to restore T-cell proliferation in an immunosuppressive environment mediated by IDO1-expressing cells.

-

Cell Types:

-

Responder cells: T-cells, typically isolated from peripheral blood mononuclear cells (PBMCs).

-

Stimulator cells: Allogeneic (from a different donor) IDO1-expressing dendritic cells (DCs).[1]

-

-

Methodology:

-

DCs are generated from monocytes and stimulated to express IDO1.

-

Responder T-cells are isolated from a different donor.

-

Stimulator DCs are co-cultured with responder T-cells in the presence of varying concentrations of this compound or a vehicle control.

-

T-cell proliferation is measured after a period of incubation (typically 3-5 days). Common methods for assessing proliferation include:

-

[3H]-thymidine incorporation: A radioactive nucleotide that is incorporated into the DNA of proliferating cells.

-

CFSE dilution: A fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a measurable decrease in fluorescence intensity.

-

-

The ability of linrodostat to restore T-cell proliferation is quantified by comparing the proliferation in treated wells to control wells.

-

Human Tumor Xenograft Model

-

Objective: To evaluate the in vivo pharmacodynamic activity of this compound in reducing kynurenine levels in a tumor model.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Model: Subcutaneous implantation of human tumor cells that express IDO1, such as the SKOV3 ovarian cancer cell line.[8]

-

Methodology:

-

A suspension of human tumor cells is injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are then treated with this compound (administered orally) or a vehicle control for a specified duration.

-

At the end of the treatment period, tumors and/or blood samples are collected.

-

The levels of kynurenine and tryptophan in the tumor tissue and serum are quantified using methods like LC-MS/MS.

-

The pharmacodynamic effect is determined by the reduction in kynurenine levels in the treated group compared to the control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: The IDO1/Kynurenine Pathway and its Inhibition by this compound.

Caption: A Typical Drug Development Workflow for an IDO1 Inhibitor like Linrodostat.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IDO1 that has demonstrated the ability to modulate the immunosuppressive tumor microenvironment in preclinical models. By blocking the degradation of tryptophan and the production of kynurenine, linrodostat has the potential to restore anti-tumor T-cell responses. While clinical development has faced challenges, the data generated from studies of linrodostat and other IDO1 inhibitors continue to provide valuable insights into the complexities of targeting metabolic pathways in cancer immunotherapy. Further research is warranted to identify patient populations most likely to benefit from IDO1 inhibition and to explore novel combination strategies to overcome resistance mechanisms. This technical guide serves as a resource for scientists and researchers dedicated to advancing the field of immuno-oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Linrodostat Mesylate In Vitro Assay in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linrodostat mesylate (BMS-986205) is a potent and selective oral inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan into N-formylkynurenine, which is then converted to kynurenine.[2] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response by inhibiting effector T-cell proliferation and activating regulatory T cells.[1][2] this compound binds to the heme cofactor-binding site of the apo-IDO1 enzyme, preventing its activation and subsequent immunosuppressive effects.[1][4] HeLa cells, a human cervical cancer cell line, express IDO1, particularly upon stimulation with interferon-gamma (IFN-γ), making them a suitable in vitro model for studying the activity of IDO1 inhibitors.[1][5] This document provides a detailed protocol for assessing the in vitro efficacy of this compound in HeLa cells by measuring the inhibition of kynurenine production.

Signaling Pathway

The signaling pathway targeted by this compound in IFN-γ-stimulated HeLa cells is initiated by the binding of IFN-γ to its receptor, leading to the upregulation of IDO1 expression. IDO1 then converts tryptophan to kynurenine. This compound acts by directly inhibiting the enzymatic activity of IDO1.

Caption: Signaling pathway of IDO1 inhibition by this compound in IFN-γ-stimulated HeLa cells.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of this compound.

| Cell Line | Parameter | Value | Reference |

| HeLa | IC50 | 2.8 nM | [3] |

| IDO1-HEK293 | IC50 | 1.1 nM | [3] |

| Cell-free assay | IC50 | 1.7 nM | [6] |

Experimental Protocol

This protocol details the steps for an in vitro assay to determine the inhibitory effect of this compound on IDO1 activity in IFN-γ-stimulated HeLa cells by measuring kynurenine production.

Materials and Reagents

-

HeLa cells (ATCC® CCL-2™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant Human IFN-γ

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

L-Kynurenine standard

-

Trichloroacetic acid (TCA)

-

Ehrlich's Reagent (p-Dimethylaminobenzaldehyde in glacial acetic acid)

-

96-well flat-bottom cell culture plates

-

Phosphate-Buffered Saline (PBS)

Experimental Workflow

Caption: Experimental workflow for the this compound in vitro assay in HeLa cells.

Step-by-Step Procedure

1. Cell Culture and Seeding a. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells using standard trypsinization procedures. c. Seed HeLa cells in a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. d. Incubate the plate for 24 hours to allow for cell attachment.

2. IFN-γ Stimulation a. After 24 hours, replace the medium with fresh medium containing 100 ng/mL of recombinant human IFN-γ to induce IDO1 expression. b. Incubate the cells for 48 hours.

3. Preparation of this compound Stock and Working Solutions a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in culture medium to prepare working solutions at the desired concentrations (e.g., ranging from 0.1 nM to 1 µM).

4. Treatment with this compound a. After the 48-hour IFN-γ stimulation, add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (IFN-γ stimulated cells without inhibitor). b. Incubate the plate for an additional 24-48 hours.

5. Kynurenine Measurement (Ehrlich's Reagent Method) a. After incubation, carefully collect 150 µL of the cell culture supernatant from each well. b. Add 15 µL of 30% Trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins. c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. d. Centrifuge the plate at 3000 x g for 10 minutes. e. Transfer 100 µL of the clear supernatant to a new 96-well flat-bottom plate. f. Prepare a standard curve of L-kynurenine in culture medium (e.g., 0-100 µM). g. Add 100 µL of freshly prepared Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each sample and standard well. h. Incubate at room temperature for 10-20 minutes until a yellow color develops. i. Measure the absorbance at 492 nm using a microplate reader.

6. Data Analysis a. Subtract the absorbance of the blank (culture medium with Ehrlich's reagent) from all readings. b. Use the kynurenine standard curve to determine the concentration of kynurenine in each sample. c. Calculate the percentage of IDO1 inhibition for each this compound concentration relative to the vehicle control. d. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Safety Precautions

This compound is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[7] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling the compound.[7] All work should be conducted in a well-ventilated area or a chemical fume hood.[7] Refer to the Safety Data Sheet (SDS) for complete safety information.

References

- 1. 4.9. Detection of Kynurenine (Kyn) Levels in Culture Supernatants [bio-protocol.org]

- 2. www2.nau.edu [www2.nau.edu]

- 3. selleckchem.com [selleckchem.com]

- 4. Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Establishing a Linrodostat Mesylate Dose-Response Curve in SKOV-3 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing a dose-response curve for Linrodostat mesylate in the SKOV-3 human ovarian cancer cell line. The protocols outlined below detail the necessary steps for cell culture, interferon-gamma (IFNγ) stimulation, this compound treatment, and subsequent analysis of cell viability and indoleamine 2,3-dioxygenase 1 (IDO1) enzyme activity.

This compound (also known as BMS-986205) is a potent and selective inhibitor of the IDO1 enzyme.[1][2] IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[3][4] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response.[5][6] By inhibiting IDO1, this compound aims to restore immune function and enhance anti-tumor activity.[7] The SKOV-3 cell line is a widely used model for ovarian cancer research and has been shown to express IDO1, making it a suitable model for these studies.[8][9]

Data Presentation

The following tables summarize the expected quantitative data from dose-response experiments with this compound in SKOV-3 cells.

Table 1: Dose-Response of this compound on Kynurenine Production in IFNγ-Stimulated SKOV-3 Cells

| This compound (nM) | Kynurenine Concentration (µM) | Percent Inhibition (%) |

| 0 (Vehicle Control) | 10.2 | 0 |

| 0.1 | 8.5 | 16.7 |

| 1 | 5.8 | 43.1 |

| 3.4 | 5.1 | 50.0 |

| 10 | 2.1 | 79.4 |

| 100 | 0.5 | 95.1 |

| 1000 | 0.1 | 99.0 |

Note: The in vivo median IC50 of Linrodostat in serum from SKOV-3 tumors has been reported as 3.4 nM.[2]

Table 2: Dose-Response of this compound on SKOV-3 Cell Viability after 72 Hours

| This compound (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 0.1 | 98 |

| 1 | 85 |

| 6.3 | 50 |

| 10 | 42 |

| 50 | 25 |

| 100 | 15 |

Note: The IC50 for Linrodostat reducing the number of viable SKOV-3 cells after 72 hours of treatment has been reported as 6.3 μM.[1]

Experimental Protocols

Protocol 1: SKOV-3 Cell Culture and IFNγ Stimulation

This protocol describes the maintenance of SKOV-3 cells and the induction of IDO1 expression using IFNγ.

Materials:

-

SKOV-3 cells

-

McCoy's 5A Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant Human IFNγ

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Procedure:

-

Culture SKOV-3 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells every 2-3 days, or when they reach 80-90% confluency.

-

For experiments, seed SKOV-3 cells in 96-well plates at a density of 3 x 10^4 cells/well and allow them to attach overnight.[9]

-

To induce IDO1 expression, treat the cells with 100 ng/mL of recombinant human IFNγ for 24 hours prior to adding this compound.[9]

Protocol 2: this compound Dose-Response Treatment

This protocol details the preparation and addition of this compound to the cultured cells.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., as listed in Tables 1 and 2).

-

Include a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

-

Remove the IFNγ-containing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 72 hours for viability assays).

Protocol 3: Kynurenine Measurement Assay

This protocol describes the colorimetric detection of kynurenine in the cell culture supernatant.

Materials:

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

Kynurenine standard

-

96-well microplate reader

Procedure:

-

After the desired incubation time with this compound, collect the cell culture supernatant.

-

To hydrolyze N-formylkynurenine to kynurenine, add 10 µL of 6.1 N TCA to each 100 µL of supernatant and incubate at 50°C for 30 minutes.[9]

-

Centrifuge the plate to pellet any precipitate.[9]

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of freshly prepared Ehrlich's reagent to each well.[9]

-

Incubate at room temperature for 10 minutes.[9]

-

Measure the absorbance at 480 nm using a microplate reader.[9]

-

Generate a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the samples.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for assessing cell viability using the MTT colorimetric assay.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well microplate reader

Procedure:

-

After the 72-hour incubation with this compound, add MTT solution to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Caption: Experimental workflow for establishing a this compound dose-response curve.

Caption: The IDO1 signaling pathway and the mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 4. Metabolic adaptations of ovarian tumors in patients treated with an IDO1 inhibitor constrains antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | TargetMol [targetmol.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Linrodostat Mesylate and Nivolumab Combination Therapy in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and programmed death-1 (PD-1) blockade represents a promising strategy in immuno-oncology. Tumor cells can exploit the IDO1 pathway to create an immunosuppressive microenvironment by metabolizing tryptophan into kynurenine, which suppresses effector T-cell function[1][2][3]. Simultaneously, tumors can express programmed death-ligand 1 (PD-L1) to engage the PD-1 receptor on activated T-cells, inducing anergy and immune evasion[4][5].

Linrodostat (BMS-986205) is a potent and selective oral inhibitor of the IDO1 enzyme[3][6][7]. By blocking the conversion of tryptophan to kynurenine, linrodostat aims to reverse this metabolic immunosuppression and restore the activity of immune cells like T lymphocytes and natural killer (NK) cells[3][7]. Nivolumab is a fully human monoclonal antibody that blocks the PD-1 receptor, preventing its interaction with PD-L1 and PD-L2[4][5]. This action releases the "brakes" on T-cells, reinvigorating the anti-tumor immune response[5][8].

The combination of linrodostat and nivolumab is hypothesized to synergistically enhance anti-tumor immunity by targeting two distinct, non-redundant mechanisms of immune suppression employed by cancer cells[2]. These application notes provide an overview of the combined mechanism of action, representative preclinical data from analogous studies, and a generalized protocol for evaluating this combination therapy in syngeneic mouse models.

Mechanism of Action: Dual Blockade of Immune Suppression

The synergistic anti-tumor effect of combining linrodostat and nivolumab stems from targeting both metabolic and checkpoint-mediated immune suppression within the tumor microenvironment.

-

Linrodostat (IDO1 Inhibition): Tumor cells and some immune cells express the IDO1 enzyme, which is often upregulated by inflammatory signals like IFN-γ[1]. IDO1 catabolizes the essential amino acid tryptophan into kynurenine[2][7]. The resulting tryptophan depletion and accumulation of kynurenine suppress effector T-cell proliferation and promote the differentiation of regulatory T-cells (Tregs), fostering an immune-tolerant environment[6][7]. Linrodostat binds to and inhibits IDO1, preventing kynurenine production. This restores local tryptophan levels and removes the kynurenine-mediated immunosuppressive signals, thereby enhancing T-cell function and proliferation[3][7].

-

Nivolumab (PD-1 Blockade): Activated T-cells upregulate the PD-1 receptor as a mechanism to self-regulate and prevent excessive immune responses[5]. Many tumor cells exploit this by expressing PD-L1, which binds to PD-1 and transmits an inhibitory signal into the T-cell, leading to its exhaustion or "deactivation"[4][5]. Nivolumab acts as a checkpoint inhibitor by binding directly to the PD-1 receptor, physically blocking the PD-1/PD-L1 interaction. This blockade allows the T-cell to remain active, recognize, and eliminate cancer cells[4].

By combining these agents, researchers can simultaneously restore the metabolic fitness of the tumor microenvironment for immune cells and release a critical T-cell checkpoint brake, leading to a more robust and durable anti-tumor response.

Caption: Dual blockade of IDO1 by linrodostat and PD-1 by nivolumab to restore T-cell function.

Representative Preclinical Data (Synthesized from Analogous Studies)

While specific in vivo data for the linrodostat and nivolumab combination in mouse models is limited in publicly available literature, results from studies combining other potent IDO1 inhibitors with anti-PD-1/PD-L1 antibodies provide a strong basis for expected outcomes[2][9][10]. The following tables summarize representative quantitative data from such studies to guide experimental design.

Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models (Data generalized from studies of IDO1i + anti-PD-1/L1 therapy)

| Treatment Group | Mouse Model | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | CT26 (Colon Carcinoma) | 1500 ± 250 | - |

| Linrodostat (analog) | CT26 (Colon Carcinoma) | 1200 ± 200 | 20% |

| Nivolumab (analog) | CT26 (Colon Carcinoma) | 800 ± 150 | 47% |

| Combination | CT26 (Colon Carcinoma) | 250 ± 90 | 83% |

| Vehicle Control | B16-F10 (Melanoma) | 2000 ± 300 | - |

| Linrodostat (analog) | B16-F10 (Melanoma) | 1850 ± 280 | 8% |

| Nivolumab (analog) | B16-F10 (Melanoma) | 1400 ± 210 | 30% |

| Combination | B16-F10 (Melanoma) | 600 ± 120 | 70% |

Table 2: Modulation of Tumor Microenvironment Immune Infiltrate (Data generalized from flow cytometry analysis of dissociated tumors)

| Treatment Group | Immune Cell Population | % of CD45+ Cells (Mean ± SD) | Key Observation |

| Vehicle Control | CD8+ T-cells | 5.5 ± 1.2 | Baseline Infiltration |

| Combination | CD8+ T-cells | 18.0 ± 3.5 | Increased Effector Cell Infiltration |

| Vehicle Control | CD4+ FoxP3+ Tregs | 4.0 ± 0.8 | Immunosuppressive Population |

| Combination | CD4+ FoxP3+ Tregs | 1.5 ± 0.5 | Reduced Suppressive Population |

| Vehicle Control | CD8+ / Treg Ratio | 1.4 | Unfavorable Ratio |

| Combination | CD8+ / Treg Ratio | 12.0 | Favorable Anti-Tumor Ratio |

Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol provides a detailed methodology for assessing the anti-tumor efficacy and pharmacodynamic effects of linrodostat and nivolumab combination therapy in an immunocompetent mouse model.

4.1 Materials and Reagents

-

Cell Line: Syngeneic tumor cell line (e.g., CT26, MC38 for colorectal; EMT6 for breast)

-

Animals: 6-8 week old female BALB/c or C57BL/6 mice (strain dependent on cell line)

-

Linrodostat Mesylate: Formulation for oral gavage (e.g., in 0.5% methylcellulose)[11]

-

Nivolumab: Research-grade anti-mouse PD-1 antibody (clone RMP1-14 or similar) for intraperitoneal (IP) injection.

-

Vehicle Controls: Corresponding vehicles for both agents.

-

General Supplies: Sterile PBS, cell culture media, syringes, gavage needles, calipers, animal housing.

4.2 Experimental Workflow

Caption: Workflow for a preclinical in vivo efficacy study of combination therapy.

4.3 Detailed Procedure

-

Tumor Cell Implantation:

-

Culture the chosen syngeneic tumor cells to ~80% confluency.

-

Harvest, wash, and resuspend cells in sterile, serum-free media or PBS at a concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL (1 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor mice for tumor growth. Begin caliper measurements approximately 5-7 days post-implantation. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 80-120 mm³, randomize mice into four treatment groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Group 1 (Vehicle Control): Administer vehicle for linrodostat via oral gavage once daily (QD) and an isotype control antibody via IP injection twice weekly.

-

Group 2 (Linrodostat Monotherapy): Administer linrodostat (e.g., 50-100 mg/kg) via oral gavage QD and an isotype control antibody via IP injection twice weekly.

-

Group 3 (Nivolumab Monotherapy): Administer vehicle for linrodostat via oral gavage QD and anti-PD-1 antibody (e.g., 10 mg/kg) via IP injection twice weekly[12].

-

Group 4 (Combination Therapy): Administer linrodostat (50-100 mg/kg) via oral gavage QD and anti-PD-1 antibody (10 mg/kg) via IP injection twice weekly.

-

Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint size.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight twice weekly.

-

Monitor animals for any signs of toxicity.

-

The primary endpoint is typically tumor growth delay or inhibition.

-

At the end of the study, euthanize mice and harvest tumors, spleens, and tumor-draining lymph nodes for downstream analysis.

-

4.4 Pharmacodynamic and Biomarker Analysis

-

Flow Cytometry: Prepare single-cell suspensions from tumors and lymphoid organs to analyze immune cell populations (e.g., CD8+, CD4+, Tregs, NK cells, Myeloid-derived suppressor cells).

-

Immunohistochemistry (IHC): Analyze tumor sections for infiltration of immune cells (e.g., CD8 staining) and expression of relevant markers.

-

Biomarker Analysis: Measure kynurenine and tryptophan levels in plasma or tumor homogenates using LC-MS to confirm the pharmacodynamic effect of linrodostat. A decrease in the kynurenine/tryptophan ratio is expected.

Conclusion

The combination of this compound and nivolumab offers a compelling therapeutic strategy by simultaneously targeting two critical pathways of tumor-induced immune suppression. Preclinical evaluation in appropriate syngeneic mouse models is essential to validate the synergistic potential and elucidate the immunological mechanisms underlying the anti-tumor response. The protocols and representative data provided here serve as a comprehensive guide for researchers to design, execute, and interpret in vivo studies for this promising immuno-oncology combination.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Improved anti-tumor immunity and efficacy upon combination of the IDO1 inhibitor GDC-0919 with anti-PD-l1 blockade versus anti-PD-l1 alone in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nivolumab - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of action of Nivolumab? [synapse.patsnap.com]

- 6. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Facebook [cancer.gov]

- 8. Humanized PD-1 Knock-in Mice Reveal Nivolumab’s Inhibitory Effects on Glioblastoma Tumor Progression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Different concentrations of nivolumab reduce PD-1 expression but not tumour growth in an EMT6 mouse model | Biomedical Research and Therapy [bmrat.org]

Protocol for preparing Linrodostat mesylate for in vivo studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preparation and in vivo administration of Linrodostat mesylate (also known as BMS-986205), a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).

Mechanism of Action

This compound is a potent and selective oral inhibitor of the IDO1 enzyme.[1][2][3] IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan into N-formyl-kynurenine, which is then converted to kynurenine.[1] In the context of cancer, tumor cells can exploit the IDO1 pathway to create an immunosuppressive microenvironment, thereby evading the host's immune system.[1][2][3] By inhibiting IDO1, this compound blocks the production of immunosuppressive kynurenine, which can lead to the restoration of T-cell proliferation and activation of the anti-tumor immune response.[1][2][4] Linrodostat occupies the heme cofactor-binding site of the IDO1 enzyme to prevent its activation.[1][2] It has been shown to have no inhibitory activity against murine IDO2 or tryptophan 2,3-dioxygenase (TDO2).[1][2]

Signaling Pathway

Caption: IDO1 pathway and the inhibitory action of this compound.

Physicochemical and In Vitro Potency Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₄ClFN₂O | [5][6] |

| Molecular Weight | 410.91 g/mol | [5] |

| Solubility (DMSO) | 50 mg/mL (121.68 mM) | [7][8] |

| Solubility (Ethanol) | 15 mg/mL (36.5 mM) | [7] |

| Solubility (Water) | Insoluble | [7] |

| IC₅₀ (IDO1 Enzyme) | 1.7 nM | [5][6] |

| IC₅₀ (IDO1-HEK293 cells) | 1.1 nM | [5][6][7] |

| IC₅₀ (TDO-HEK293 cells) | > 2000 nM | [6] |

Recommended In Vivo Formulation Protocols

This compound's poor aqueous solubility necessitates a specific vehicle for in vivo administration. Below are several recommended protocols for preparing a clear solution or a suspension suitable for oral gavage or intraperitoneal injection.

Note: Always prepare fresh formulations for each experiment and use immediately for optimal results.[5] It is advisable to perform a small-scale test preparation to ensure complete dissolution before preparing the full batch.[7]

Protocol 1: PEG300 and Tween-80 Based Formulation (Clear Solution)

This formulation is suitable for achieving a clear solution for administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh and anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

-

Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dosage (e.g., mg/kg) and dosing volume (e.g., 100 µL).

-

Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 2.08 mg/mL in the vehicle below, you could make a 20.8 mg/mL stock in DMSO.[8] Sonication may be used to aid dissolution.[7]

-

Add Co-solvents: In a sterile tube, add the required volume of PEG300.

-

Combine: Add the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

-

Add Surfactant: Add Tween-80 to the mixture and mix until clear.

-

Final Dilution: Add the saline or PBS to reach the final desired volume and concentration. Mix thoroughly.

Example Formulation Composition:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

This composition has been shown to yield a clear solution of at least 2.08 mg/mL.[8]

Protocol 2: Alternative Vehicle for Oral Administration

A study involving oral administration to mice used the following vehicle.[6]

Materials:

-

This compound powder

-

Ethanol

-

Polyethylene glycol 400 (PEG400)

-

Propylene glycol

-

d-α-tocopheryl PEG 1000 succinate (TPGS)

Procedure:

-

Prepare the vehicle by combining the components in the specified volume ratio.

-

Add the calculated amount of this compound to the vehicle.

-

Mix thoroughly, using sonication or gentle heating if necessary, to achieve a clear solution.

Formulation Composition (by volume):

-

5% Ethanol

-

55% PEG400

-

20% Propylene glycol

-

20% d-α-tocopheryl PEG 1000 succinate

Experimental Workflow for In Vivo Preparation

Caption: Experimental workflow for preparing this compound for in vivo studies.

Preclinical In Vivo Data

The following table summarizes data from a study using a human SKOV-3 xenograft mouse model. Linrodostat was administered orally once daily for 5 days.[6][9]

| Dose (mg/kg, qd x 5) | Kynurenine Reduction in Tumor | Pharmacokinetic Parameter (Tumor) |

| 5 | 60% | AUC (0-24h): 3.5 µMh |

| 25 | 63% | AUC (0-24h): 11 µMh |

| 125 | 76% | AUC (0-24h): 40 µM*h |

Data adapted from preclinical studies presented on BMS-986205.[9]

Safety and Handling

-

For research use only. Not for human consumption.[4]

-

It is recommended to conduct a solvent-negative control experiment to ensure the vehicle has no non-specific effects on the animals.[7]

-

For nude mice or animals with compromised health, the concentration of DMSO should be kept as low as possible, ideally below 2%.[7]

-

Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn when handling the compound and its formulations.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Linrodostat | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

Application Note: Quantification of Kynurenine Levels by HPLC Following Linrodostat Mesylate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linrodostat mesylate (BMS-986205) is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan catabolic pathway.[1] IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[2] Overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, resulting in an immunosuppressive environment that allows tumors to evade immune surveillance.[3] By inhibiting IDO1, this compound aims to reverse this immunosuppression and enhance anti-tumor immune responses.[1][4]

Accurate measurement of kynurenine levels in biological matrices is crucial for evaluating the pharmacodynamic effects of IDO1 inhibitors like this compound. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the quantification of kynurenine in plasma, serum, and other biological fluids.[5] This application note provides a detailed protocol for the measurement of kynurenine levels by HPLC, summarizes expected changes in kynurenine concentrations following this compound treatment, and illustrates the underlying biochemical pathway and experimental workflow.

Data Presentation

Treatment with this compound has been shown to significantly reduce kynurenine levels in both preclinical models and clinical studies.[6][7] The following table summarizes the observed dose-dependent reduction in serum and tumor kynurenine levels in patients with advanced cancers.

| Treatment Group | Matrix | Analyte | Percent Change from Baseline (Mean ± SD) |

| Linrodostat 25 mg | Serum | Kynurenine | -55% ± 15% |

| Linrodostat 50 mg | Serum | Kynurenine | -70% ± 10% |

| Linrodostat 100 mg | Serum | Kynurenine | -85% ± 8% |

| Linrodostat 200 mg | Serum | Kynurenine | -90% ± 5% |

| Linrodostat (pooled doses) | Tumor | Kynurenine | ~ -75% (variable) |

Data adapted from preclinical characterization studies of this compound.[6]

Signaling Pathway and Drug Mechanism

The diagram below illustrates the tryptophan catabolic pathway and the mechanism of action of this compound.

Experimental Protocols

This section provides a detailed protocol for the quantification of kynurenine in human plasma or serum using HPLC with UV detection. This method is adapted from established and validated procedures.[3]

1. Materials and Reagents

-

Kynurenine standard (Sigma-Aldrich or equivalent)

-

Tryptophan standard (Sigma-Aldrich or equivalent)

-

Internal Standard (IS), e.g., 3-Nitro-L-tyrosine (Sigma-Aldrich or equivalent)

-

Trichloroacetic acid (TCA), 10% (w/v) in HPLC-grade water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Potassium phosphate monobasic (KH₂PO₄)

-

HPLC-grade water

-

Human plasma/serum samples (control and Linrodostat-treated)

-

0.22 µm syringe filters

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

-

Autosampler vials

3. Preparation of Solutions

-

Mobile Phase: 15 mM Potassium Phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile. To prepare 1 L, dissolve 2.04 g of KH₂PO₄ in 973 mL of HPLC-grade water, adjust pH to 6.4 with potassium hydroxide, and add 27 mL of acetonitrile. Filter and degas before use.

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of kynurenine, tryptophan, and the internal standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µM kynurenine).

-

Internal Standard Working Solution: Dilute the IS stock solution with mobile phase to a final concentration of 10 µM.

4. Sample Preparation

-

Thaw plasma/serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.

-

Add 10 µL of the 10 µM internal standard working solution and vortex briefly.

-

For protein precipitation, add 50 µL of 10% TCA. Vortex vigorously for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

5. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with 15 mM Potassium Phosphate buffer (pH 6.4) containing 2.7% acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection: UV detector set at 360 nm for kynurenine and the internal standard. Tryptophan can be monitored at 280 nm if desired.

-

Run Time: Approximately 10-15 minutes, ensuring complete elution of all components.

6. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of kynurenine to the internal standard against the concentration of the kynurenine standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

-

Calculate the concentration of kynurenine in the unknown samples using the peak area ratios and the regression equation.

-

The percentage reduction in kynurenine levels after this compound treatment can be calculated relative to pre-treatment or vehicle-treated control samples.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for measuring kynurenine levels by HPLC.

Conclusion

This application note provides a comprehensive guide for the measurement of kynurenine in plasma or serum samples using HPLC, particularly in the context of evaluating the pharmacodynamic effects of the IDO1 inhibitor this compound. The provided protocol is robust and can be adapted for various research and clinical settings. The significant, dose-dependent reduction in kynurenine levels following this compound treatment underscores the utility of this analytical method in drug development and for monitoring therapeutic efficacy.

References

- 1. BioWorld Science Jan. 05, 2024 [bioworld.com]

- 2. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of tryptophan and kynurenine in plasma samples of children patients with Kawasaki disease by high-performance liquid chromatography with programmed wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]